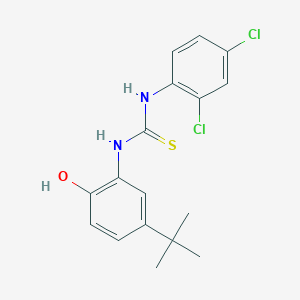
N-(5-tert-butyl-2-hydroxyphenyl)-N'-(2,4-dichlorophenyl)thiourea
Vue d'ensemble
Description
Synthesis Analysis
Thiourea derivatives are synthesized through reactions involving isothiocyanates and amines or phenols. For example, 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea was synthesized from 2-amino-4-chlorophenol and benzoyl isothiocyanate, characterized by spectroscopic techniques, and confirmed by single-crystal X-ray diffraction (Atis et al., 2012). Similarly, a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives were prepared and characterized, indicating the versatility of thiourea synthesis methods (Yusof et al., 2010).
Molecular Structure Analysis
The molecular and crystal structure of thiourea derivatives is often elucidated using single-crystal X-ray diffraction, revealing details such as hydrogen bonding patterns and molecular conformations. For instance, N-(3,5-di-tert-butyl-4-hydroxybenzyl)thioureas were studied for their molecular and crystal structure, highlighting the differences in intermolecular interactions (Bukharov et al., 2004).
Applications De Recherche Scientifique
Insecticidal and Acaricidal Activity
N-(5-tert-butyl-2-hydroxyphenyl)-N'-(2,4-dichlorophenyl)thiourea and related compounds, such as diafenthiuron, demonstrate significant insecticidal and acaricidal properties. The development of a procedure for the radiosynthesis of these compounds, including their photoproducts and metabolites, highlights their potential in agricultural applications for pest control. The effectiveness of these thioureas in controlling insect populations underscores their value in maintaining crop health and productivity (Knox, Toia, & Casida, 1992).
Antioxidant and Enzyme Inhibition Properties
Unsymmetrical thiourea derivatives, including those related to N-(5-tert-butyl-2-hydroxyphenyl)-N'-(2,4-dichlorophenyl)thiourea, have been studied for their antioxidant potentials and enzyme inhibition capacities. These properties are essential for developing therapeutic agents and understanding the biochemical pathways in which these compounds can act. Some of these thiourea derivatives exhibit excellent antioxidant potentials, making them candidates for further investigation in pharmacological research (Rahman et al., 2020).
Material Science and Organic Electronics
In the field of material science, thiourea derivatives are utilized in the development of organic solar cells and electrochromic materials. The solubility properties of these compounds, combined with their ability to form specific molecular structures, such as cubic bimolecular crystals, contribute to the efficiency and effectiveness of organic solar cells. This application demonstrates the versatility of thiourea derivatives in renewable energy technologies, offering insights into developing highly efficient and eco-friendly energy solutions (Kumari, Lee, & Yang, 2018). Additionally, the processability and multichromic properties of polythiophene derivatives, synthesized from thiourea compounds, highlight their potential in creating advanced organic electronic devices with customizable optical properties (Ozyurt, Gunbas, Durmus, & Toppare, 2008).
Antimicrobial and Antibiofilm Activities
Thiourea derivatives also exhibit significant antimicrobial and antibiofilm activities against pathogenic bacteria and fungi. These properties are crucial for developing new antimicrobial agents, especially in combating bacterial strains known for their biofilm formation capabilities. The potential of thiourea derivatives in this area opens avenues for novel therapeutic strategies against infections that are difficult to treat due to biofilm formation (Limban, Marutescu, & Chifiriuc, 2011).
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-hydroxyphenyl)-3-(2,4-dichlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-17(2,3)10-4-7-15(22)14(8-10)21-16(23)20-13-6-5-11(18)9-12(13)19/h4-9,22H,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTBQXHLUFXVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
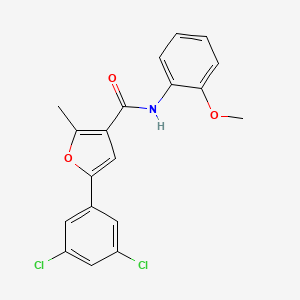
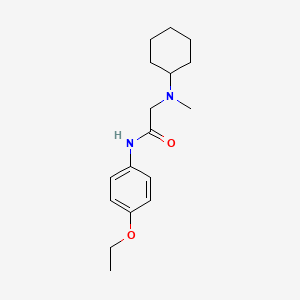
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
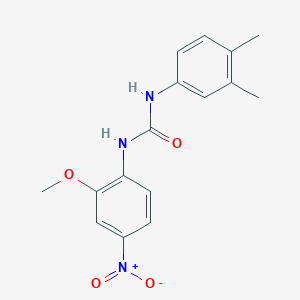
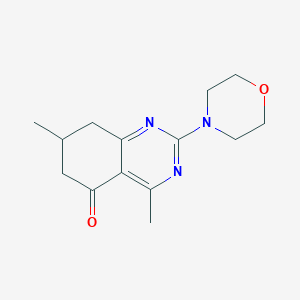
![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)